molecular formula C8H10N4O3 B11890486 9-((2-Hydroxyethoxy)methyl)hypoxanthine CAS No. 91897-95-9

9-((2-Hydroxyethoxy)methyl)hypoxanthine

Cat. No.: B11890486
CAS No.: 91897-95-9
M. Wt: 210.19 g/mol
InChI Key: ZVDRGNVLDKKGAR-UHFFFAOYSA-N
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Description

9-((2-Hydroxyethoxy)methyl)hypoxanthine, also known as acyclovir, is a synthetic purine nucleoside analog derived from guanine. It is widely recognized for its potent antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This compound has revolutionized antiviral therapy due to its high selectivity and low cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2-Hydroxyethoxy)methyl)hypoxanthine typically involves the alkylation of guanine. One common method includes the reaction of guanine with 1-benzoyloxy-2-chloromethoxyethane in the presence of triethylamine. The hydroxyl and amino groups of guanine are protected with a trimethylsilyl group by treatment with hexamethyldisilazane[2][2].

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine, followed by neutralization with an acid and filtration. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-((2-Hydroxyethoxy)methyl)hypoxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various acyclic nucleoside analogs with modified antiviral properties .

Scientific Research Applications

9-((2-Hydroxyethoxy)methyl)hypoxanthine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.

    Biology: This compound is extensively used in virology research to study the mechanisms of viral replication and inhibition.

    Medicine: Acyclovir is a cornerstone in the treatment of herpes simplex virus infections, varicella-zoster virus infections, and other viral diseases.

    Industry: It is used in the pharmaceutical industry for the production of antiviral medications.

Mechanism of Action

The antiviral activity of 9-((2-Hydroxyethoxy)methyl)hypoxanthine is primarily due to its ability to inhibit viral DNA synthesis. Once inside the infected cell, it is phosphorylated by viral thymidine kinase to its monophosphate form, which is further converted to the diphosphate and triphosphate forms by cellular enzymes. The triphosphate form inhibits viral DNA polymerase, preventing the elongation of the viral DNA chain and thereby halting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-((2-Hydroxyethoxy)methyl)hypoxanthine is unique due to its high selectivity for viral thymidine kinase and low cytotoxicity, making it a preferred choice for treating herpesvirus infections .

Properties

CAS No.

91897-95-9

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

9-(2-hydroxyethoxymethyl)-1H-purin-6-one

InChI

InChI=1S/C8H10N4O3/c13-1-2-15-5-12-4-11-6-7(12)9-3-10-8(6)14/h3-4,13H,1-2,5H2,(H,9,10,14)

InChI Key

ZVDRGNVLDKKGAR-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2COCCO

Origin of Product

United States

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